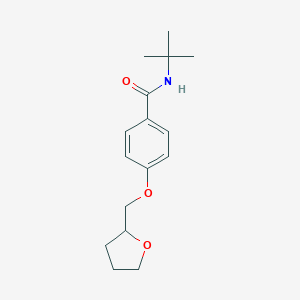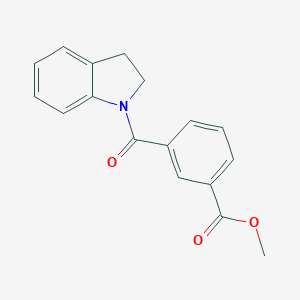![molecular formula C19H22N2O4 B250501 N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)
N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide is a chemical compound that is widely used in scientific research. It is also known as GW501516 or Endurobol. This compound is a selective androgen receptor modulator (SARM) that has been shown to have a number of beneficial effects on the body, including increasing endurance, reducing body fat, and improving cardiovascular health. In
作用機序
N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a key role in regulating lipid metabolism, glucose homeostasis, and energy expenditure. By activating this receptor, N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide increases the body's ability to burn fat and use it as a source of energy, which leads to increased endurance and reduced body fat.
Biochemical and Physiological Effects:
N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide has a number of biochemical and physiological effects on the body. It has been shown to increase the expression of genes involved in lipid metabolism, glucose uptake, and energy expenditure. It also increases the activity of enzymes involved in fatty acid oxidation and mitochondrial biogenesis. These effects lead to increased endurance, reduced body fat, and improved cardiovascular health.
実験室実験の利点と制限
N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying lipid metabolism, glucose homeostasis, and energy expenditure. However, one limitation is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in lab experiments.
将来の方向性
There are several future directions for research on N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide. One direction is to explore its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Another direction is to investigate its effects on other tissues and organs in the body, such as the liver and skeletal muscle. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other molecules in the body.
合成法
The synthesis of N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide involves several steps. The first step is the reaction between 2-methoxyphenol and phosgene to produce 2-methoxyphenyl chloroformate. The second step is the reaction between 2-methoxyphenyl chloroformate and N-isopropyl-3-aminobenzamide to produce N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide has been extensively studied in scientific research. It has been shown to have a number of beneficial effects on the body, including increasing endurance, reducing body fat, and improving cardiovascular health. It has also been studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity.
特性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
3-[[2-(2-methoxyphenoxy)acetyl]amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H22N2O4/c1-13(2)20-19(23)14-7-6-8-15(11-14)21-18(22)12-25-17-10-5-4-9-16(17)24-3/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22) |
InChIキー |
LCHVDLXHDFELOT-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2OC |
正規SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)

![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)